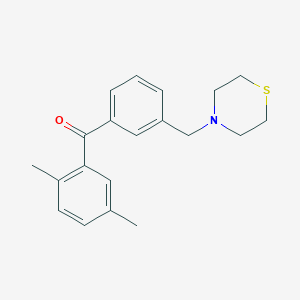

2,5-Dimethyl-3'-thiomorpholinomethyl benzophenone

Description

Properties

IUPAC Name |

(2,5-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-6-7-16(2)19(12-15)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJVWAGXQZAJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643372 | |

| Record name | (2,5-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-16-1 | |

| Record name | Methanone, (2,5-dimethylphenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2,5-Dimethylbenzophenone Intermediate

The initial step is synthesizing 2,5-dimethylbenzophenone, which can be achieved by Friedel-Crafts acylation of 2,5-dimethylbenzene derivatives with benzoyl chloride or related acyl chlorides under Lewis acid catalysis (e.g., AlCl3). This step ensures the correct positioning of methyl groups and the ketone functionality.

Halomethylation at the 3' Position

To introduce the thiomorpholinomethyl group, the 3' position on the benzophenone aromatic ring is functionalized with a halomethyl group (e.g., chloromethyl or bromomethyl). This can be done via chloromethylation reactions using formaldehyde and hydrochloric acid or paraformaldehyde and a halogen source under acidic conditions.

Nucleophilic Substitution with Thiomorpholine

The halomethylated intermediate undergoes nucleophilic substitution with thiomorpholine, where the nitrogen atom of thiomorpholine attacks the benzylic halide carbon, displacing the halogen and forming the thiomorpholinomethyl linkage.

- Reaction conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.

- Base usage: A mild base like potassium carbonate or sodium hydride may be added to deprotonate thiomorpholine, increasing its nucleophilicity.

- Temperature: Moderate heating (50–100 °C) is applied to drive the reaction to completion.

- Purification: The product is purified by recrystallization or chromatographic methods to achieve high purity, essential for pharmaceutical applications.

Alternative Synthetic Routes and Industrial Considerations

Industrial-scale synthesis may employ continuous flow reactors to optimize reaction time and yield. Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization under controlled conditions ensure product quality.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Friedel-Crafts Acylation | 2,5-dimethylbenzene, benzoyl chloride, AlCl3 | Formation of 2,5-dimethylbenzophenone | Control temperature to avoid polyacylation |

| 2. Halomethylation | Formaldehyde, HCl or paraformaldehyde, halogen source | Introduction of halomethyl group at 3' position | Acidic conditions, careful control to avoid over-chloromethylation |

| 3. Nucleophilic Substitution | Thiomorpholine, K2CO3 or NaH, DMF or DMSO, heat | Installation of thiomorpholinomethyl group | Use of base to enhance nucleophilicity; temperature control critical |

| 4. Purification | Recrystallization or chromatography | Obtain high purity final product | Essential for pharmaceutical-grade compound |

Research Findings and Optimization

- The nucleophilic substitution step is critical for yield and purity. Studies show that using potassium carbonate as a base in DMF at 80 °C for 6–12 hours provides optimal conversion rates.

- The halomethylation step requires precise pH and temperature control to prevent side reactions such as polymerization or multiple substitutions.

- Purification by recrystallization from solvents like ethanol or ethyl acetate yields crystalline products with purity exceeding 98%, suitable for further pharmaceutical development.

- Alternative solvents and bases have been tested, but polar aprotic solvents combined with mild bases consistently outperform others in reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzophenone core allows for electrophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted benzophenone derivatives .

Scientific Research Applications

2,5-Dimethyl-3’-thiomorpholinomethyl benzophenone has diverse applications in scientific research:

Chemistry: Used as a photoinitiator in polymerization reactions and as a UV absorber in various formulations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

Industry: Utilized in the production of coatings, adhesives, and other materials requiring UV stability.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3’-thiomorpholinomethyl benzophenone involves its ability to absorb UV light and initiate photochemical reactions. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, leading to the desired effects in various applications. For instance, as a photoinitiator, it generates free radicals upon UV exposure, which then initiate polymerization reactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzophenone Derivatives

†Estimated based on substituents (triphenylamine increases lipophilicity relative to hydroxy group).

Key Observations:

The 2,5-dimethyl groups reduce polarity relative to 2-hydroxybenzophenones (e.g., BPOH-TPA), favoring membrane permeability in drug design .

Synthetic Accessibility: BPOH-TPA and related 2-hydroxybenzophenones are synthesized via Suzuki coupling (e.g., 5-bromo-2-hydroxybenzophenone + boronic esters) , whereas the target compound likely requires Mannich-type reactions or alkylation to install the thiomorpholinomethyl group.

Biological Relevance: Selagibenzophenone B’s anticancer activity suggests benzophenones with natural substitution patterns (e.g., hydroxylation) may have direct therapeutic utility, while synthetic derivatives like the target compound could serve as pharmacophores for optimization .

Research Findings and Implications

- Material Science : BPOH-TPA’s triphenylamine moiety enables applications in organic electronics , whereas the target compound’s thiomorpholine group may stabilize charge-transfer complexes in optoelectronic devices .

- Medicinal Chemistry: The target’s lipophilicity (logP = 4.02) aligns with drug-like properties, though its lack of hydrogen bond donors may limit solubility. Structural analogs like selagibenzophenone B highlight the importance of polar groups (e.g., hydroxyl) for bioactivity .

- Synthetic Challenges: Discrepancies in natural product structures (e.g., selagibenzophenone B vs. selaphenin A) underscore the need for rigorous synthetic validation, as seen in recent corrections of benzophenone derivatives .

Biological Activity

2,5-Dimethyl-3'-thiomorpholinomethyl benzophenone is a chemical compound that has attracted attention due to its unique structure and potential biological activities. This compound features a benzophenone core with dimethyl and thiomorpholinomethyl substitutions, which may influence its reactivity and biological interactions. Research indicates that it exhibits various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Weight : 273.39 g/mol

- CAS Number : 898763-16-1

The biological activity of this compound is largely attributed to its ability to absorb UV light, which initiates photochemical reactions. This property is particularly useful in applications such as photoinitiation in polymerization processes. The compound's interaction with biological targets may also involve the generation of free radicals upon UV exposure, leading to various biochemical effects.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, including:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that the compound could serve as a potential agent for developing antimicrobial treatments.

Anticancer Properties

Preliminary studies have shown that this compound exhibits anticancer activity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Key findings include:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

| A549 | 30 |

These values indicate that the compound has a significant cytotoxic effect on these cancer cells, warranting further investigation into its potential as an anticancer agent.

Case Studies

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The results highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use in pharmaceutical formulations aimed at treating infections.

-

Anticancer Research :

- In a controlled experiment, the effects of the compound on HeLa cells were assessed. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Q & A

Q. What are the recommended synthetic routes for 2,5-Dimethyl-3'-thiomorpholinomethyl benzophenone, and how can purity be validated?

Methodological Answer: Synthesis of benzophenone derivatives typically involves nucleophilic substitution or coupling reactions. For thiomorpholine-containing analogs, a stepwise approach is recommended:

- Step 1: React 2,5-dimethylbenzophenone with thiomorpholine under reflux in a polar aprotic solvent (e.g., 1,4-dioxane) using a catalyst like triphenylphosphine-palladium complexes (common in heterocyclic synthesis) .

- Step 2: Purify the crude product via recrystallization (ethanol/water mixtures are effective for similar compounds) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

- Purity Validation: Use GC-MS with a limit of quantification (LOQ) ≤10 mg/kg for trace impurities , complemented by NMR (¹H/¹³C) to confirm structural integrity and assess substituent regiochemistry .

Q. Which analytical techniques are optimal for structural characterization of this compound?

Methodological Answer:

- GC-MS: Ideal for identifying volatile byproducts and quantifying purity. Derivatization may be required for enhanced volatility .

- NMR Spectroscopy: ¹H NMR can resolve methyl and thiomorpholine proton environments (δ 1.2–2.5 ppm for aliphatic CH₃, δ 3.5–4.0 ppm for thiomorpholine CH₂-S groups). ¹³C NMR confirms carbonyl (C=O, δ ~195 ppm) and aromatic quaternary carbons .

- FT-IR: Monitor C=O stretches (~1660 cm⁻¹) and S-C/N-H vibrations (~650 cm⁻¹ and ~3300 cm⁻¹, respectively) to track functional group stability .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Solvent Stability: Conduct solvatochromic studies in aprotic (acetonitrile) vs. protic (water) solvents. Use UV-Vis spectroscopy to detect shifts in λmax of the benzophenone moiety, which may indicate hydrogen bonding or degradation .

- Thermal Stability: Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds. Compare with differential scanning calorimetry (DSC) to detect phase transitions .

- Light Sensitivity: Expose samples to UV (254 nm) and monitor degradation via HPLC at intervals (0, 24, 48 hrs) .

Advanced Research Questions

Q. How to design experiments investigating its interaction with autophagy pathways in neuronal cells?

Methodological Answer:

- Cell Model: Use immortalized GnRH neurons (as in benzophenone toxicity studies) to assess autophagy markers (LC3-II, p62) via western blot .

- Dose-Response: Treat cells with 0.1–100 µM of the compound for 24–72 hrs. Include benzophenone-3 as a positive control for comparative mechanistic analysis .

- Confocal Microscopy: Transfect cells with GFP-LC3 plasmids to visualize autophagosome formation. Compare fluorescence puncta counts between treated and control groups .

Q. How to reconcile conflicting toxicity data (e.g., carcinogenicity vs. low ecological hazard)?

Methodological Answer:

- Comparative Exposure Analysis: Conduct parallel assays for acute toxicity (e.g., Daphnia magna LC₅₀) and chronic effects (rodent 90-day studies) to align with IARC (carcinogenicity) and ERC (ecological hazard) frameworks .

- Mechanistic Studies: Use metabolomics (LC-MS/MS) to identify reactive metabolites (e.g., quinones from benzophenone oxidation) that may explain species-specific toxicity .

- Data Normalization: Account for differences in exposure routes (dermal vs. oral) by applying physiologically based pharmacokinetic (PBPK) modeling .

Q. What strategies improve solubility for pharmacokinetic studies without compromising bioactivity?

Methodological Answer:

- Co-solvent Systems: Test aqueous mixtures with PEG-400 or cyclodextrins (20–30% w/v) to enhance solubility. Measure partition coefficients (log P) via shake-flask method .

- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) at the thiomorpholine nitrogen. Assess hydrolysis rates in simulated physiological buffers (pH 7.4, 37°C) .

- Nanoformulation: Encapsulate the compound in PLGA nanoparticles (100–200 nm diameter). Use dynamic light scattering (DLS) to monitor stability in serum-containing media .

Data Contradiction Analysis

Example: If one study reports endocrine disruption (e.g., altered GnRH secretion ) while another suggests low ecological hazard :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.